molecular formula C6H10ClN3O B1379349 (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride CAS No. 1228879-02-4

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride

Cat. No.: B1379349
CAS No.: 1228879-02-4
M. Wt: 175.61 g/mol
InChI Key: DVEHKKBVDFAALM-UHFFFAOYSA-N
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Description

“(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C6H10ClN3O . The 1,3,4-oxadiazole is an important class of heterocyclic scaffold, which serves as the main core in a wide range of therapeutics .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves a one-pot synthesis-arylation strategy, using carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides . This reaction sequence tolerates (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the FTIR spectrum can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives are diverse. A common approach to synthesize 2,5-disubstituted 1,3,4-oxadiazoles involves the use of carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines or N-acyl hydrazones .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry (DSC) .

Scientific Research Applications

Synthesis and Biological Roles

1,3,4-Oxadiazoles, including potentially (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride, have been identified as key scaffolds in medicinal chemistry due to their heterocyclic nature and biological activity. These compounds are actively researched for developing new medicinal agents for treating a range of diseases. Innovative methods for the synthesis of 1,3,4-oxadiazole derivatives highlight their significance in drug discovery processes (Nayak & Poojary, 2019).

Metal-Ion Sensing Applications

The structural flexibility of 1,3,4-oxadiazoles allows for their application in creating chemosensors for metal ions. Their high photoluminescent quantum yield and excellent thermal and chemical stability make them ideal candidates for sensing applications, particularly in the detection of metal ions through various mechanisms (Sharma, Om, & Sharma, 2022).

Therapeutic Applications

The therapeutic worth of 1,3,4-oxadiazole tailored compounds is immense, with extensive research showing their potential as anticancer, antifungal, antibacterial, and other medicinal agents. Their ability to bind effectively with enzymes and receptors due to their peculiar structural features makes them a topic of interest for developing high-potency treatments for various ailments (Verma et al., 2019).

Antimicrobial Activity

The antimicrobial activity of 1,3,4-oxadiazole derivatives has been well-documented, showing effectiveness against a broad spectrum of microbial threats. These compounds are promising for new drug development, exhibiting superior activity in many cases compared to existing antibiotics and antimicrobial agents (Glomb & Świątek, 2021).

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole derivatives can vary depending on the specific compound and its biological target. For instance, some 1,3,4-oxadiazole derivatives have been found to exhibit anticancer, antimicrobial, and antiviral activities .

Future Directions

The future directions for the research and development of 1,3,4-oxadiazole derivatives are promising. These compounds are prominent in materials and medicinal chemistry, imparting favorable pharmacokinetic properties and increased hydrolytic stability when applied as ester and amide bioisosteres . They are currently being investigated for their activity as anticancer, antimicrobial, and antiviral agents .

Properties

IUPAC Name

(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c7-3-5-8-9-6(10-5)4-1-2-4;/h4H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEHKKBVDFAALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228879-02-4
Record name (5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
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(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
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(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
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